molecular formula C14H14N2O2 B2545945 (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid CAS No. 51294-61-2

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid

Cat. No.: B2545945
CAS No.: 51294-61-2
M. Wt: 242.278
InChI Key: KORDNSZOFTZOCA-UHFFFAOYSA-N
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Description

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with dimethyl and phenyl groups, and an acrylic acid moiety, making it a valuable scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid typically involves the condensation of 3,5-dimethyl-1-phenylpyrazole with an appropriate acrylic acid derivative under basic or acidic conditions. The reaction may be catalyzed by bases such as sodium hydroxide or acids like hydrochloric acid, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: A precursor in the synthesis of (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)acrylic acid.

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A related compound with a carboxylic acid group at the 4-position .

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an acrylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-13(8-9-14(17)18)11(2)16(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORDNSZOFTZOCA-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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